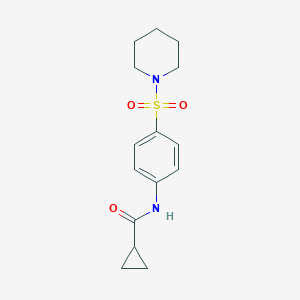![molecular formula C24H26N2O7S B466501 N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide CAS No. 433252-07-4](/img/structure/B466501.png)
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide, also known as ESI-09, is a small molecule inhibitor that has been identified as a potent and selective inhibitor of the RAC1 signaling pathway. RAC1 is a member of the Rho family of GTPases and is involved in a variety of cellular processes, including cytoskeletal organization, cell migration, and cell proliferation. ESI-09 has been shown to have potential therapeutic applications in a number of diseases, including cancer, inflammation, and cardiovascular disease.
作用機序
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide exerts its effects by inhibiting the RAC1 signaling pathway. RAC1 is a small GTPase that is involved in a variety of cellular processes, including cytoskeletal organization, cell migration, and cell proliferation. This compound binds to the RAC1 protein and prevents its activation, thereby blocking downstream signaling pathways and cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell growth and proliferation, reduction of inflammation, and improvement of cardiac function. This compound has also been shown to have neuroprotective effects in models of neurodegenerative disease and to improve cognitive function in models of Alzheimer's disease.
実験室実験の利点と制限
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide has several advantages for use in lab experiments, including its potency and selectivity for the RAC1 signaling pathway, its ability to inhibit cancer cell growth and proliferation, and its potential therapeutic applications in a variety of diseases. However, there are also limitations to the use of this compound in lab experiments, including its relatively high cost, the need for careful purification and characterization of the final product, and potential off-target effects.
将来の方向性
There are several future directions for research on N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide and the RAC1 signaling pathway. One area of research is the development of more potent and selective inhibitors of RAC1 that can be used in a variety of therapeutic applications. Another area of research is the identification of downstream targets of RAC1 that may be involved in the development of disease and the potential for targeting these pathways with small molecule inhibitors. Additionally, there is a need for further research on the mechanisms of action of this compound and its effects on cellular processes and disease development.
合成法
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide can be synthesized using a multi-step process that involves the reaction of various starting materials, including 3,4,5-trimethoxybenzoic acid, 4-ethoxyaniline, and 4-nitrobenzenesulfonyl chloride. The synthesis method involves several chemical reactions, including nitration, reduction, and coupling reactions, and requires careful purification and characterization of the final product.
科学的研究の応用
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide has been extensively studied in a variety of scientific research applications, including cancer research, inflammation research, and cardiovascular research. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells and to enhance the efficacy of chemotherapy. Inflammation research has demonstrated that this compound can reduce inflammation and improve tissue repair in models of inflammatory disease. In cardiovascular research, this compound has been shown to improve cardiac function and reduce damage following myocardial infarction.
特性
IUPAC Name |
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O7S/c1-5-33-19-10-6-18(7-11-19)26-34(28,29)20-12-8-17(9-13-20)25-24(27)16-14-21(30-2)23(32-4)22(15-16)31-3/h6-15,26H,5H2,1-4H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBMODKWBALTKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(2-methoxyphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B466426.png)
![N-[4-(aminosulfonyl)phenyl]-4-[(anilinocarbonyl)amino]benzenesulfonamide](/img/structure/B466434.png)
![N-(4-ethoxyphenyl)-4-{[(2-hydroxy-1-naphthyl)methylene]amino}benzenesulfonamide](/img/structure/B466437.png)
![N-(4-ethoxyphenyl)-4-[(2-hydroxy-3-methoxybenzylidene)amino]benzenesulfonamide](/img/structure/B466442.png)
![N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-methylbenzenesulfonamide](/img/structure/B466450.png)
![N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B466502.png)
![N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B466521.png)
![N-(2-chlorophenyl)-4-[2-(cyclohexylcarbonyl)hydrazino]-4-oxobutanamide](/img/structure/B466529.png)


![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}cyclopropanecarboxamide](/img/structure/B466547.png)
![N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B466551.png)
![N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B466552.png)
![N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide](/img/structure/B466556.png)